molecular formula C6H5ClN2O2 B13030950 2-(Chloromethyl)pyrimidine-5-carboxylic acid

2-(Chloromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B13030950
M. Wt: 172.57 g/mol
InChI Key: UYWJPJRFNQSMGM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a chloromethyl group at the 2-position and a carboxylic acid group at the 5-position. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate with formamide, formic acid, urea, or thiourea can yield pyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different pharmacological properties and applications.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)pyrimidine-5-carboxylic acid and its derivatives is often associated with their ability to inhibit specific enzymes and biological pathways. For example, pyrimidine-based anti-inflammatory agents function by suppressing the activity of cyclooxygenase (COX) enzymes, thereby reducing the generation of prostaglandin E2 (PGE2) . This inhibition can lead to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both the chloromethyl and carboxylic acid groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

2-(chloromethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C6H5ClN2O2/c7-1-5-8-2-4(3-9-5)6(10)11/h2-3H,1H2,(H,10,11)

InChI Key

UYWJPJRFNQSMGM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCl)C(=O)O

Origin of Product

United States

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